1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene
Overview
Description
1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene, also known as 1-ethynyl-4-(4-methoxystyryl)benzene, is a novel organic compound that has recently been studied for its potential applications in a variety of scientific research fields. It is a member of the styrylbenzene family, a group of compounds that are commonly used in organic synthesis and photochemistry. 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene has a number of unique properties, including high solubility in organic solvents, low toxicity, and a relatively low boiling point. These properties make it a promising compound for a variety of scientific applications.
Scientific Research Applications
Photocatalytic Properties
The compound 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene has been utilized in the field of photocatalysis. A study by Davidson et al. (2015) demonstrated the synthesis of [RuCl(2,2'-bipyridine)(L(n))]PF6 complexes using ethynyl-phenylene substituted derivatives, including 4-(methoxyphenyl-ethynyl)-2,2':6',2''-terpyridine (L(2)). These complexes exhibited notable photochemical and redox properties, proving effective in photocatalysing the oxidation of 4-methoxybenzyl alcohol to benzaldehyde (Davidson et al., 2015).
Electronic and Structural Properties
The compound's derivatives have been studied for their electronic and structural properties. For instance, Polyansky et al. (2005) investigated the photochemistry of derivatives including 1,4-bis(2-[4-tert-butylperoxycarbonylphenyl]ethynyl)benzene. This research found significant delocalization of free electron density over the pi-system of the chromophore, leading to a red shift in the -CC- vibrational frequencies, which is essential in understanding the molecular structure and behavior under various conditions (Polyansky et al., 2005).
Material Science Applications
In material science, Hughs et al. (2013) synthesized and characterized a molecular dirotor with a 1,4-bis((4-ethynylphenyl)ethynyl)benzene chromophore. This compound demonstrated potential in the development of functional materials due to its solid-state dynamics and photophysical properties. The study showcased the ability of the dirotor to align its fluorophores in parallel, making it a promising candidate for novel material applications (Hughs et al., 2013).
properties
IUPAC Name |
1-ethynyl-4-[2-(4-methoxyphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c1-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18-2)13-11-16/h1,4-7,10-13H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPNKXHVQSGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348422 | |
Record name | 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene | |
CAS RN |
191094-20-9 | |
Record name | 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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